N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide
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Overview
Description
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that features a benzimidazole moiety, a thiophene ring, and a quinoline carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline carboxamide group can be reduced to the corresponding amine.
Substitution: The benzimidazole moiety can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic aromatic substitution can be facilitated by bases such as potassium carbonate in polar aprotic solvents
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting cellular processes. The thiophene and quinoline groups may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine: Similar structure but with a dimethylamine group instead of the quinoline carboxamide.
N-[4-(1H-benzimidazol-2-yl)phenyl]-N’-phenylurea: Contains a phenylurea group instead of the thiophene and quinoline groups.
Uniqueness
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide is unique due to the combination of its benzimidazole, thiophene, and quinoline carboxamide groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N4OS/c32-27(20-16-24(25-10-5-15-33-25)29-21-7-2-1-6-19(20)21)28-18-13-11-17(12-14-18)26-30-22-8-3-4-9-23(22)31-26/h1-16H,(H,28,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCVCPRVKXPTOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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